molecular formula C24H21N3O3 B2858887 N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide CAS No. 199587-95-6

N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Cat. No. B2858887
CAS RN: 199587-95-6
M. Wt: 399.45
InChI Key: GWXNMVUWHZOVLM-UHFFFAOYSA-N
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Description

N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique properties that make it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of bacteria, and reduce inflammation. In addition, it has been shown to modulate the immune system and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide in lab experiments is its high purity and yield. The synthesis method has been shown to yield a product with high purity, which is essential for accurate and reproducible results. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to handle this compound with caution and follow proper safety protocols.

Future Directions

There are several future directions for the research on N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide. One area of future research is the development of new drug candidates based on this compound. Another area of future research is the investigation of its potential use as a diagnostic tool for cancer. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative disorders.

Synthesis Methods

The synthesis of N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide involves the reaction of 2,4-dioxo-3,4-dihydroquinazoline with benzylamine, followed by the reaction of the resulting product with acetic anhydride. The final product is obtained after purification through column chromatography. This synthesis method has been reported in several scientific publications and has been shown to yield high purity and yield.

Scientific Research Applications

N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide has been extensively studied for its potential applications in medicine. It has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory activities. In addition, it has been reported to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. The compound has also been studied for its potential use as a diagnostic tool for cancer.

properties

CAS RN

199587-95-6

Molecular Formula

C24H21N3O3

Molecular Weight

399.45

IUPAC Name

N-benzyl-2-(3-benzyl-2,4-dioxoquinazolin-1-yl)acetamide

InChI

InChI=1S/C24H21N3O3/c28-22(25-15-18-9-3-1-4-10-18)17-26-21-14-8-7-13-20(21)23(29)27(24(26)30)16-19-11-5-2-6-12-19/h1-14H,15-17H2,(H,25,28)

InChI Key

GWXNMVUWHZOVLM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=CC=C4

solubility

not available

Origin of Product

United States

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